6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is an organoheterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system that includes a cyclopentane, thiophene, and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol under microwave irradiation . This method yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used in the synthesis of novel thienopyrimidine derivatives with potential antibacterial activity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- N-(3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl)acetamide
- 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-4-methyl-pentanoic acid
Uniqueness
6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N2S |
---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
InChI |
InChI=1S/C9H8N2S/c1-2-6-7-4-10-5-11-9(7)12-8(6)3-1/h4-5H,1-3H2 |
InChI Key |
ZDONPXIOHABCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC=C23 |
Origin of Product |
United States |
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